molecular formula C13H13N3S B3056909 1-Phenyl-3-(pyridin-2-ylmethyl)thiourea CAS No. 75160-54-2

1-Phenyl-3-(pyridin-2-ylmethyl)thiourea

Cat. No.: B3056909
CAS No.: 75160-54-2
M. Wt: 243.33 g/mol
InChI Key: SOUKKKCMEOLENT-UHFFFAOYSA-N
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Description

1-Phenyl-3-(pyridin-2-ylmethyl)thiourea is an organosulfur compound with the molecular formula C13H13N3S It is a thiourea derivative, characterized by the presence of a phenyl group and a pyridin-2-ylmethyl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(pyridin-2-ylmethyl)thiourea can be synthesized through the reaction of phenyl isothiocyanate with 2-(aminomethyl)pyridine. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same reaction principles as in laboratory settings. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(pyridin-2-ylmethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl or pyridin-2-ylmethyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under appropriate conditions.

Major Products:

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

1-Phenyl-3-(pyridin-2-ylmethyl)thiourea has the molecular formula C13H13N3SC_{13}H_{13}N_{3}S and a molecular weight of 243.33 g/mol. Its structure features a thiourea moiety, which is known for its biological and chemical reactivity. The compound can be synthesized through the reaction of phenyl thiocyanate with pyridin-2-ylmethyl amine, leading to various derivatives that enhance its utility in different applications .

Organic Synthesis

This compound and its derivatives have been utilized as effective intermediates in organic synthesis. Notably, a derivative of this compound has been employed as a catalyst in the homoselective synthesis of 5-substituted 1H-tetrazole derivatives using samarium complexes . This method highlights the compound's role in facilitating reactions under environmentally friendly conditions, aligning with green chemistry principles.

Table 1: Comparison of Catalytic Activity

CatalystReaction TypeYield (%)Conditions
Sm-bis(PYT)@boehmiteSynthesis of Tetrazoles85PEG-400, Reusable
This compoundEthylene Response InducerModerateA. thaliana Triple Response

Antibacterial Activity

Research indicates that thiourea derivatives, including this compound, exhibit significant antibacterial properties against various pathogens such as E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) values for some derivatives range from 40 to 50 µg/mL, demonstrating comparable efficacy to conventional antibiotics like ceftriaxone .

Anticancer Activity

Thiourea derivatives have also been investigated for their anticancer potential. Studies show that certain derivatives can inhibit cancer cell growth with IC50 values ranging from 3 to 20 µM across different cancer cell lines, including pancreatic and breast cancer cells. These compounds target specific molecular pathways involved in cancer progression, making them promising candidates for further development .

Table 2: Summary of Biological Activities

Activity TypeCompoundMIC/IC50 (µM)Target Organisms/Cells
AntibacterialThis compound40 - 50E. faecalis, P. aeruginosa
AnticancerThiourea Derivatives3 - 20Pancreatic, Breast Cancer Cells

Environmental Applications

The compound's role as a catalyst in green chemistry applications emphasizes its potential for sustainable practices in organic synthesis. The use of reusable catalysts like samarium complexes derived from thioureas contributes to reducing waste and enhancing reaction efficiency .

Case Studies

Case Study 1: Ethylene Mimics for Crop Management
A study identified thiourea derivatives capable of mimicking ethylene responses in plants, which can be leveraged for crop management strategies against parasitic weeds like Striga hermonthica. The screening process involved evaluating the "triple response" in Arabidopsis thaliana, revealing that certain derivatives exhibited enhanced biological activity compared to the lead compound .

Case Study 2: Nanocatalysis Innovations
The development of a samarium complex with thiourea on boehmite nanoparticles marks a significant advancement in nanocatalysis. This innovation demonstrates the potential for creating stable and efficient catalysts that can be reused multiple times without loss of activity, aligning with current trends towards sustainability in chemical processes .

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(pyridin-2-ylmethyl)thiourea involves its interaction with molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing biological pathways. The phenyl and pyridin-2-ylmethyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea
  • 1-Phenyl-3-(pyridin-4-ylmethyl)thiourea
  • N-Phenylthiourea

Comparison: 1-Phenyl-3-(pyridin-2-ylmethyl)thiourea is unique due to the specific positioning of the pyridin-2-ylmethyl group, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities in biological systems, making it a valuable compound for targeted research applications.

Biological Activity

1-Phenyl-3-(pyridin-2-ylmethyl)thiourea (commonly referred to as "thiourea derivative") is a compound that has garnered attention due to its diverse biological activities. This article reviews the synthesis, characterization, and biological applications of this compound, focusing particularly on its anticancer, antibacterial, and anti-inflammatory properties.

Synthesis and Characterization

The synthesis of this compound involves the reaction of 2-(aminomethyl)pyridine with phenyl isothiocyanate in a 1:1 molar ratio. Characterization techniques such as elemental analysis, Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy confirm the structure and purity of the synthesized compound .

Anticancer Activity

Research indicates that thiourea derivatives exhibit significant anticancer activity against various cancer cell lines. The compound has shown promising results with IC50 values ranging from 3 to 14 µM against pancreatic, prostate, and breast cancer cell lines. Notably, studies have demonstrated that these derivatives can inhibit angiogenesis and disrupt cancer cell signaling pathways .

Table 1: Anticancer Activity of Thiourea Derivatives

Cell LineIC50 (µM)
Pancreatic Cancer3 - 14
Prostate Cancer7 - 20
Breast Cancer<20

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against several bacterial strains. It demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL. The inhibition zones were comparable to standard antibiotics like ceftriaxone .

Table 2: Antibacterial Activity Results

Bacterial StrainInhibition Zone Diameter (mm)MIC (µg/mL)
Staphylococcus aureus2940
E. coli2450

Anti-inflammatory Activity

In addition to anticancer and antibacterial effects, thiourea derivatives have shown potential anti-inflammatory properties. Studies indicate that these compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. For instance, certain derivatives demonstrated over 70% inhibition of TNF-α at a concentration of 10 µg/mL, outperforming traditional anti-inflammatory drugs like dexamethasone .

Case Studies

Several case studies highlight the effectiveness of thiourea derivatives in biological applications:

  • Anticancer Study : A study involving human leukemia cell lines showed that the compound induced apoptosis, leading to a significant decrease in cell viability as the concentration increased. The compound's mechanism involved cell cycle arrest at the S phase, indicating its potential as a therapeutic agent for leukemia .
  • Antibacterial Study : In a comparative study with various thiourea derivatives, the compound exhibited superior antibacterial activity against multi-drug resistant strains of bacteria, suggesting its potential use in treating infections where conventional antibiotics fail .
  • Anti-inflammatory Study : A recent investigation assessed the effects of thiourea derivatives on inflammatory markers in vitro. The results indicated a marked reduction in inflammatory cytokines in treated cells compared to controls, supporting their use in inflammatory conditions .

Properties

IUPAC Name

1-phenyl-3-(pyridin-2-ylmethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c17-13(16-11-6-2-1-3-7-11)15-10-12-8-4-5-9-14-12/h1-9H,10H2,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUKKKCMEOLENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353225
Record name SBB042385
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75160-54-2
Record name SBB042385
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Phenyl-N'-2-pyridinylmethylthiourea is prepared by heating 19.8 g (0.147 m) phenylisothiocyanate and 13.2 g (0.122 m) 2-aminomethylpyridine in 500 ml benzene for 3 hr. The solid (22.8 g, 77% yield) which is collected with a melting point of 98°-9° C. and is analytically pure.
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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